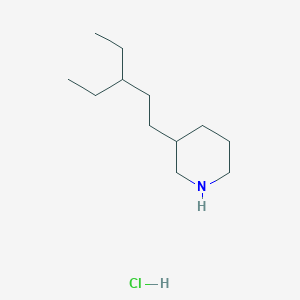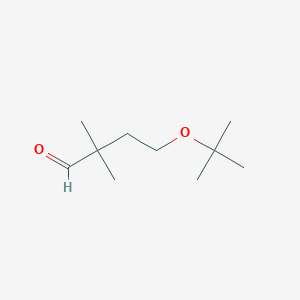![molecular formula C13H18F2N2 B1491396 {1-[(2,5-二氟苯基)甲基]哌啶-3-基}甲胺 CAS No. 1308199-37-2](/img/structure/B1491396.png)
{1-[(2,5-二氟苯基)甲基]哌啶-3-基}甲胺
描述
The compound “{1-[(2,5-Difluorophenyl)methyl]piperidin-3-yl}methanamine” is a chemical compound with the molecular formula C13H18F2N2. It is a derivative of piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .科学研究应用
哌啶衍生物的合成
哌啶衍生物在药物设计中至关重要,因为它们存在于各种药物和生物碱中。所讨论的化合物可以用作合成取代哌啶、螺哌啶、缩合哌啶和哌啶酮的起始原料或中间体。 这些衍生物已显示出显著的药理学潜力 .
药理学研究
哌啶部分是二十多种药物中常见的结构特征。 因此,{1-[(2,5-二氟苯基)甲基]哌啶-3-基}甲胺在开发新药方面可能至关重要,特别是考虑到其独特的结构,它可能以新颖的方式与生物靶标相互作用 .
生物活性研究
哌啶化合物的生物活性是研究的热点。 这种特殊的化合物可用于测定其生物活性谱,这可能包括酶抑制、受体结合亲和力或生物途径的调节 .
诊断剂的开发
由于其独特的结构,这种化合物可以用放射性同位素或荧光标记物标记,并在开发靶向医学影像中特定组织或病理状况的诊断剂中使用 .
化学生物学探针
在化学生物学中,探针用于研究生物过程。 {1-[(2,5-二氟苯基)甲基]哌啶-3-基}甲胺可以被修饰以创建探针,帮助理解细胞过程、蛋白质相互作用和疾病机制 .
材料科学应用
该化合物的结构可用于材料科学,特别是在合成有机电子材料(例如导电聚合物)中,这些材料用于制造柔性电子器件 .
催化研究
哌啶衍生物可以在各种化学反应中充当催化剂或助催化剂。 可以探索这种化合物在有机合成中的潜在催化性质,可能提高某些反应的效率 .
分析测试的参考标准
作用机制
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .
Mode of Action
Similar compounds, such as indole derivatives, have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Similar compounds, such as indole derivatives, have been found to affect a wide range of biochemical pathways due to their diverse biological activities .
Result of Action
Similar compounds, such as indole derivatives, have been shown to have diverse biological activities, indicating a wide range of potential molecular and cellular effects .
生化分析
Biochemical Properties
{1-[(2,5-Difluorophenyl)methyl]piperidin-3-yl}methanamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound has been observed to bind with high affinity to multiple receptors, which can influence various biochemical pathways . The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active sites of enzymes and receptors.
Cellular Effects
The effects of {1-[(2,5-Difluorophenyl)methyl]piperidin-3-yl}methanamine on various types of cells and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, the compound can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles and metabolic activities within the cell.
Molecular Mechanism
At the molecular level, {1-[(2,5-Difluorophenyl)methyl]piperidin-3-yl}methanamine exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation . This binding often results in conformational changes in the target biomolecules, which can alter their activity and function. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of {1-[(2,5-Difluorophenyl)methyl]piperidin-3-yl}methanamine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular function, which may be beneficial or detrimental depending on the context.
Dosage Effects in Animal Models
The effects of {1-[(2,5-Difluorophenyl)methyl]piperidin-3-yl}methanamine vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, where a specific dosage is required to achieve the desired biological response. Beyond this threshold, increasing the dosage may not enhance the effect and could potentially cause harm.
Metabolic Pathways
{1-[(2,5-Difluorophenyl)methyl]piperidin-3-yl}methanamine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism . These interactions can influence metabolic flux and alter metabolite levels within the cell. The compound’s metabolism can lead to the formation of active or inactive metabolites, which can further modulate its biological effects.
Transport and Distribution
The transport and distribution of {1-[(2,5-Difluorophenyl)methyl]piperidin-3-yl}methanamine within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can influence its efficacy and toxicity, as it needs to reach specific target sites to exert its effects.
Subcellular Localization
The subcellular localization of {1-[(2,5-Difluorophenyl)methyl]piperidin-3-yl}methanamine is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can affect its interaction with other biomolecules and its overall biological activity.
属性
IUPAC Name |
[1-[(2,5-difluorophenyl)methyl]piperidin-3-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18F2N2/c14-12-3-4-13(15)11(6-12)9-17-5-1-2-10(7-16)8-17/h3-4,6,10H,1-2,5,7-9,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWSFGGUKKDEDEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=C(C=CC(=C2)F)F)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Ethyl-3-(piperidin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1491314.png)
![1-Ethyl-3-(pyridin-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1491316.png)










![1-[(1,3-Oxazol-4-yl)methyl]-1,4-diazepane](/img/structure/B1491335.png)

